2,5-Dimethoxy-d6-4-methyl-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

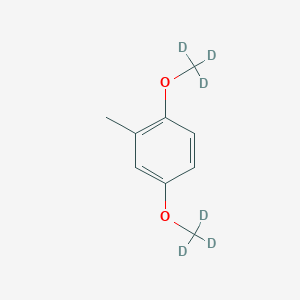

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-1,4-bis(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQISOVKPFBLQIQ-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxy-d6-4-methyl-benzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 2,5-Dimethoxy-d6-4-methyl-benzene, a deuterated analog of 2,5-dimethoxy-4-methylbenzene. This isotopically labeled compound is of significant interest as a precursor in the synthesis of deuterated psychoactive substances, such as 2,5-dimethoxy-4-methylamphetamine-d6 (DOM-d6), for use in metabolic studies, pharmacokinetics, and as internal standards in analytical chemistry.

Introduction

This compound (CAS 58262-06-9), also known as 2,5-Di(methoxy-d3)toluene or 1,4-Di(methoxy-d3)-2-methyl-benzene, is a stable isotope-labeled organic molecule.[1][2] The incorporation of deuterium (B1214612) at the methoxy (B1213986) positions provides a valuable tool for researchers, offering a means to trace the metabolic fate of the molecule and its derivatives without altering the fundamental pharmacological properties. This guide outlines a feasible synthetic pathway, detailed experimental protocols, and expected outcomes based on established chemical principles.

Synthetic Pathway

The most logical and efficient synthetic route to this compound involves the deuteromethylation of a suitable dihydroxy precursor. The proposed pathway begins with the commercially available 2,5-dihydroxy-4-methylbenzaldehyde (B2998362), which is first reduced to 2,5-dihydroxy-4-methylbenzene (also known as 4-methylhydroquinone). This intermediate is then O-alkylated using a deuterated methylating agent to yield the final product.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Reduction of 2,5-Dihydroxy-4-methylbenzaldehyde

This procedure outlines the reduction of the aldehyde group to a methyl group. The Wolff-Kishner reduction is a suitable method.

Materials:

-

2,5-Dihydroxy-4-methylbenzaldehyde

-

Potassium hydroxide (B78521)

-

Diethylene glycol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-dihydroxy-4-methylbenzaldehyde (1 equivalent), hydrazine hydrate (4 equivalents), and diethylene glycol.

-

Heat the mixture to 130-140 °C for 1 hour.

-

Cool the reaction mixture and add potassium hydroxide pellets (4 equivalents).

-

Heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 3-4 hours.

-

Cool the mixture to room temperature and add water.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dihydroxy-4-methylbenzene.

Step 2: Deuteromethylation of 2,5-Dihydroxy-4-methylbenzene

This step involves the Williamson ether synthesis to introduce the deuterated methyl groups.

Materials:

-

2,5-Dihydroxy-4-methylbenzene (from Step 1)

-

Iodomethane-d3 (B117434) (CD3I)

-

Anhydrous potassium carbonate

-

Anhydrous acetone

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,5-dihydroxy-4-methylbenzene (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3 equivalents).

-

Add iodomethane-d3 (2.5 equivalents) dropwise to the stirred suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| 2,5-Dihydroxy-4-methylbenzaldehyde | C₈H₈O₃ | 152.15 | 5733-47-1 | Starting Material |

| 2,5-Dihydroxy-4-methylbenzene | C₇H₈O₂ | 124.14 | 496-73-1 | Intermediate |

| Iodomethane-d3 | CD₃I | 144.96 | 865-50-9 | Reagent |

| This compound | C₉H₆D₆O₂ | 158.23 | 58262-06-9 | Product |

Table 2: Expected Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Reduction | Hydrazine hydrate, Potassium hydroxide | Diethylene glycol | 190-200 | 3-4 | 70-85 |

| Deuteromethylation | Iodomethane-d3, Potassium carbonate | Acetone | Reflux (56) | 12-16 | 80-95 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

References

chemical properties of deuterated dimethoxymethylbenzene

An In-depth Technical Guide to the Chemical Properties of Deuterated Dimethoxymethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated dimethoxymethylbenzene, an isotopologue of benzaldehyde (B42025) dimethyl acetal (B89532), serves as a valuable tool in various scientific disciplines, particularly in drug discovery and development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), imparts unique chemical properties that can be leveraged for mechanistic studies, metabolic pathway elucidation, and as internal standards in quantitative bioanalysis. This guide provides a comprehensive overview of the , including its synthesis, physicochemical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of key workflows to support its practical application in a research setting.

Introduction

Dimethoxymethylbenzene, commonly known as benzaldehyde dimethyl acetal, is a stable acetal of benzaldehyde. Its deuterated forms are compounds where one or more hydrogen atoms have been replaced by deuterium (²H or D). The position and number of deuterium atoms can vary, leading to different isotopologues, such as ring-deuterated (C₆D₅CH(OCH₃)₂), methoxy-deuterated (C₆H₅CH(OCD₃)₂), or methine-deuterated (C₆H₅CD(OCH₃)₂) species.

The primary interest in deuterated compounds stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and breaks more slowly than a corresponding carbon-hydrogen (C-H) bond.[1][2] This property is particularly significant in drug development, as it can be used to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile, reducing toxic metabolite formation, and enhancing its overall efficacy and safety.[1][2][3][4] Furthermore, deuterated compounds are indispensable as internal standards for quantitative analysis by mass spectrometry and as solvents in Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]

This document details the chemical properties, synthesis, and analysis of deuterated dimethoxymethylbenzene, providing a technical resource for its application in a laboratory setting.

Physicochemical Properties

The introduction of deuterium atoms into a molecule results in a slight increase in molecular weight and can subtly alter its physical properties. The properties of the non-deuterated compound are provided for comparison.

Table 1: Physicochemical Properties of Dimethoxymethylbenzene and its Deuterated Analogues

| Property | Dimethoxymethylbenzene (Non-deuterated) | Deuterated Dimethoxymethylbenzene (Example: C₆D₅CH(OCH₃)₂) |

| IUPAC Name | dimethoxymethylbenzene | (dimethoxymethyl)pentadeuteriobenzene |

| Synonyms | Benzaldehyde dimethyl acetal, α,α-Dimethoxytoluene | Perdeuterophenyl dimethyl acetal |

| CAS Number | 1125-88-8 | Not available (specific to isotopologue) |

| Molecular Formula | C₉H₁₂O₂ | C₉H₇D₅O₂ |

| Molecular Weight | 152.19 g/mol [8] | approx. 157.22 g/mol |

| Boiling Point | 87-89 °C @ 18 mmHg[8] | Expected to be slightly higher than the non-deuterated form |

| Density | 1.007-1.020 g/cm³[8] | Expected to be slightly higher than the non-deuterated form |

| Refractive Index | 1.488-1.496[8] | Expected to be very similar to the non-deuterated form |

| Solubility | Insoluble in water; soluble in organic solvents[8] | Similar to the non-deuterated form |

Synthesis and Purification

The synthesis of deuterated dimethoxymethylbenzene can be achieved through several routes. A common strategy involves the deuteration of a suitable precursor followed by the formation of the acetal. Below is a representative protocol for the synthesis of ring-deuterated dimethoxymethylbenzene (C₆D₅CH(OCH₃)₂).

Experimental Protocol: Synthesis of Ring-Deuterated Dimethoxymethylbenzene

This protocol involves two main stages: the synthesis of deuterated benzaldehyde and its subsequent conversion to the dimethyl acetal.

Part A: Synthesis of Benzaldehyde-d₅

-

Materials : Benzene-d₆ (99.5 atom % D), phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice bath, sodium acetate (B1210297) solution, diethyl ether.

-

Procedure (Vilsmeier-Haack Reaction) :

-

To a cooled (0 °C) flask containing anhydrous DMF (1.2 equivalents), add POCl₃ (1.1 equivalents) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Slowly add benzene-d₆ (1.0 equivalent) to the flask.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction by GC-MS.

-

Cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude benzaldehyde-d₅.

-

Purify by vacuum distillation.

-

Part B: Acetal Formation

-

Materials : Benzaldehyde-d₅, trimethyl orthoformate, methanol (B129727) (anhydrous), catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde-d₅ (1.0 equivalent) in anhydrous methanol.

-

Add trimethyl orthoformate (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 3-5 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and neutralize the acid catalyst by adding a small amount of sodium methoxide (B1231860) solution.

-

Remove the solvent and excess reagents under reduced pressure.

-

Purify the resulting crude deuterated dimethoxymethylbenzene by vacuum distillation.

-

Analytical Methodologies and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and determine the isotopic purity of the synthesized compound.[9][10] A combination of NMR spectroscopy and mass spectrometry is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium labels.[11]

-

¹H NMR : In ring-deuterated dimethoxymethylbenzene (C₆D₅CH(OCH₃)₂), the aromatic region (typically ~7.4 ppm for the non-deuterated analogue) will be nearly absent, save for small residual proton signals. The spectrum will be dominated by singlets for the methine proton (-CH(O-)₂) at ~5.4 ppm and the methoxy (B1213986) protons (-OCH₃) at ~3.3 ppm.

-

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. For C₆D₅CH(OCH₃)₂, a signal will be present in the aromatic region, confirming deuteration on the ring.

-

¹³C NMR : The carbon signals will be similar to the non-deuterated compound, but carbons directly bonded to deuterium will show characteristic splitting (C-D coupling) and potentially a slight upfield shift (isotope effect).

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Functional Group | Non-deuterated (δ, ppm) | Ring-Deuterated (C₆D₅CH(OCH₃)₂) (δ, ppm) |

| Aromatic (C₆H₅) | 7.3-7.5 (m) | Residual peaks only |

| Methine (-CH(O-)₂) | ~5.4 (s) | ~5.4 (s) |

| Methoxy (-OCH₃) | ~3.3 (s) | ~3.3 (s) |

Mass Spectrometry (MS)

Mass spectrometry is the primary method for determining molecular weight and isotopic enrichment.[12][13]

-

Method : Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is well-suited for this volatile compound.

-

Analysis : The mass spectrum of the non-deuterated compound (C₉H₁₂O₂) shows a molecular ion (M⁺) at m/z 152. For a ring-pentadeuterated analogue (C₉H₇D₅O₂), the molecular ion will shift to m/z 157. The relative intensities of the ions from m/z 152 to 157 can be used to calculate the isotopic distribution and overall deuterium incorporation. A common fragmentation pathway is the loss of a methoxy group (-OCH₃), leading to a prominent ion at m/z 121 for the non-deuterated and m/z 126 for the pentadeuterated species.

Experimental Protocol: Isotopic Purity Analysis by GC-MS

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Conditions :

-

Column : A non-polar column, such as a DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection : 1 µL of a dilute solution (e.g., 100 µg/mL in ethyl acetate), splitless injection.

-

Temperature Program : Initial temperature of 60 °C, hold for 2 min, ramp to 250 °C at 15 °C/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 200.

-

Source Temperature : 230 °C.

-

-

Data Analysis :

-

Integrate the chromatographic peak corresponding to dimethoxymethylbenzene.

-

Extract the mass spectrum for this peak.

-

Calculate the relative abundance of the molecular ion isotopologues (e.g., m/z 152 through 157) after correcting for the natural abundance of ¹³C.

-

The isotopic purity is expressed as the percentage of the desired deuterated species relative to all isotopologues.

-

Applications in Drug Development and Research

Deuterated dimethoxymethylbenzene and similar deuterated building blocks are valuable in several areas of pharmaceutical and chemical research.

-

Metabolic Studies : By incorporating a deuterated moiety into a drug candidate, researchers can track its metabolic fate. The distinct mass signature allows for easy identification of metabolites by LC-MS.[14]

-

Internal Standards : Due to its chemical similarity but different mass, deuterated dimethoxymethylbenzene can serve as an ideal internal standard for the quantification of its non-deuterated analogue or related compounds in complex biological matrices.

-

Mechanistic Probes : The kinetic isotope effect can be used to probe reaction mechanisms. A slower reaction rate upon deuteration at a specific site can confirm that C-H bond cleavage at that site is a rate-determining step.

Safety and Handling

Deuterated dimethoxymethylbenzene should be handled with the same precautions as its non-deuterated counterpart. It is considered harmful if swallowed and may cause irritation.[8] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Deuterated dimethoxymethylbenzene is a specialized chemical with significant utility in modern research, particularly in the fields of medicinal chemistry and drug metabolism. Its synthesis and characterization require careful execution and the use of modern analytical techniques like NMR and mass spectrometry. This guide provides the fundamental chemical data, experimental frameworks, and logical workflows to assist researchers in effectively utilizing this compound in their studies. The strategic application of deuteration continues to be a promising avenue for the development of safer and more effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.uniupo.it [research.uniupo.it]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 7. Benzene-D6 | C6H6 | CID 71601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

An In-depth Technical Guide to 2,5-Dimethoxy-d6-4-methyl-benzene

CAS Number: 58262-06-9

This technical guide provides a comprehensive overview of 2,5-Dimethoxy-d6-4-methyl-benzene, a deuterated analog of 2,5-dimethoxytoluene. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role as an internal standard in analytical chemistry.

Physicochemical Properties

The quantitative data for this compound and its non-deuterated analog are summarized in the tables below for easy comparison.

Table 1: General Properties

| Property | This compound | 2,5-Dimethoxytoluene |

| CAS Number | 58262-06-9[1] | 24599-58-4[2][3] |

| Molecular Formula | C₉H₆D₆O₂[1] | C₉H₁₂O₂[2][3] |

| Molecular Weight | 158.23 g/mol [1] | 152.19 g/mol [2][3] |

| Alternate Names | 2,5-Di(methoxy-d3)toluene; 1,4-Di(methoxy-d3)-2-methyl-benzene[1] | 1,4-Dimethoxy-2-methylbenzene; 2-Methylhydroquinone dimethyl ether[3] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Values for this compound |

| ¹H-NMR (CDCl₃) | Aromatic protons expected in the range of δ 6.6-6.8 ppm. Methyl protons expected around δ 2.2 ppm. The characteristic methoxy (B1213986) proton signals will be absent due to deuteration. |

| ¹³C-NMR (CDCl₃) | Aromatic carbons expected in the range of δ 110-155 ppm. Methyl carbon expected around δ 16 ppm. Methoxy carbons will show a multiplet due to C-D coupling, shifted slightly upfield compared to the non-deuterated analog. |

| Mass Spectrometry (EI) | Molecular ion (M+) peak at m/z 158. Key fragmentation patterns would involve the loss of CD₃O• (m/z 124) and subsequent loss of CO (m/z 96). |

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in published literature, the following protocols are based on established methods for the synthesis of analogous compounds and its application as an internal standard.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the deuteromethylation of 2-methylhydroquinone.

Materials:

-

2-Methylhydroquinone

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., acetone, methanol-d4)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 2-methylhydroquinone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution and stir until it is fully dissolved or a uniform suspension is formed.

-

Slowly add a stoichiometric excess of the deuterated methylating agent (e.g., CD₃I) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified using an appropriate method, such as column chromatography on silica (B1680970) gel or distillation under reduced pressure, to yield pure this compound.

References

An In-depth Technical Guide to the Mass Spectrum of 2,5-Dimethoxy-d6-4-methyl-benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of 2,5-Dimethoxy-d6-4-methyl-benzene. Due to the limited availability of experimental mass spectra for this specific isotopically labeled compound in public databases, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for aromatic ethers and deuterated compounds.[1][2][3] The information herein is intended to serve as a valuable reference for researchers working with this compound and similar molecules in areas such as drug metabolism studies, pharmacokinetics, and analytical chemistry.

Deuterated compounds, like this compound, are crucial as internal standards in quantitative mass spectrometry due to their chemical similarity to the analyte of interest, with the key distinction of a higher mass.[1][2][4] This mass difference allows for their use in isotope dilution mass spectrometry, a highly accurate method for quantification.

Molecular Structure and Properties

-

Compound Name: this compound

-

Alternate Names: 2,5-Di(methoxy-d3)toluene; 1,4-Di(methoxy-d3)-2-methyl-benzene[5]

-

CAS Number: 58262-06-9[5]

-

Molecular Formula: C₉H₆D₆O₂[5]

-

Molecular Weight: 158.23 g/mol [5]

Predicted Electron Ionization (EI) Mass Spectrum

Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation of the analyte molecule.[6][7][8] This fragmentation is highly reproducible and provides significant structural information.[8][9] For this compound, the mass spectrum is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the methoxy (B1213986) groups and the aromatic ring.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their plausible relative intensities in the EI mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Relative Intensity (%) |

| 158 | Molecular Ion [M]⁺• | [C₉H₆D₆O₂]⁺• | 60 |

| 143 | [M - •CD₃]⁺ | [C₈H₆D₃O₂]⁺ | 100 (Base Peak) |

| 125 | [M - •CD₃ - H₂O]⁺ | [C₈H₄D₃O]⁺ | 20 |

| 112 | [M - •CD₃ - •OCD₃]⁺ | [C₇H₆D₃]⁺ | 35 |

| 91 | Tropylium (B1234903) Ion | [C₇H₇]⁺ | 45 |

| 77 | Phenyl Ion | [C₆H₅]⁺ | 15 |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key steps, primarily involving the loss of the deuterated methyl groups and subsequent rearrangements. Aromatic compounds are known for their stable molecular ions, and their fragmentation patterns often involve characteristic losses.[3]

-

Molecular Ion Formation: The initial event is the removal of an electron from the molecule to form the molecular ion (M⁺•) at m/z 158.

-

Loss of a Deuterated Methyl Radical: The most favorable initial fragmentation is the cleavage of a C-O bond to lose a deuterated methyl radical (•CD₃), leading to the formation of a highly stable benzylic-type cation at m/z 143. This fragment is predicted to be the base peak.

-

Subsequent Fragmentations: Further fragmentation can occur from the [M - •CD₃]⁺ ion, including the loss of a molecule of heavy water (D₂O, though HDO is also possible through rearrangement) or the other deuterated methoxy group. The formation of the tropylium ion (m/z 91) is a common rearrangement for alkylbenzenes and is expected here as well.[10]

Visualization of the Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). GC is a suitable technique for the separation of volatile and thermally stable compounds like the one .[6]

Sample Preparation

-

Solvent: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for 1 minute.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).[7]

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.[7] This is a standard energy that provides reproducible fragmentation patterns.[8]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Experimental Workflow Diagram

Caption: Workflow for the analysis of this compound by GC-MS.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The presented theoretical data and fragmentation pathways, along with the detailed experimental protocol, offer a robust starting point for researchers and drug development professionals. The use of deuterated standards is a cornerstone of modern quantitative analysis, and a thorough understanding of their mass spectrometric characteristics is essential for accurate and reliable results.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to 2,5-Di(methoxy-d3)toluene for Researchers and Drug Development Professionals

Introduction

2,5-Di(methoxy-d3)toluene, also known by its synonyms 1,4-Di(methoxy-d3)-2-methyl-benzene and 2,5-Dimethoxy-d6-4-methyl-benzene, is a deuterated analog of 2,5-dimethoxytoluene (B1361827). The incorporation of deuterium (B1214612) at the methoxy (B1213986) groups provides a valuable tool for researchers in various fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative bioanalysis using mass spectrometry. This technical guide provides an overview of the commercially available sources of this compound, its physicochemical properties, and potential applications in research and drug development, including a proposed experimental workflow.

Commercial Suppliers and Physicochemical Data

While several suppliers offer the non-deuterated form, 2,5-Di(methoxy-d3)toluene is a more specialized chemical. Santa Cruz Biotechnology (SCBT) is a confirmed commercial supplier for this compound.

Table 1: Commercial Supplier for 2,5-Di(methoxy-d3)toluene

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Santa Cruz Biotechnology | This compound | 58262-06-9 | C₉H₆D₆O₂ | 158.23 | Purity and isotopic enrichment are lot-specific. Refer to the Certificate of Analysis.[1][2] |

Table 2: Physicochemical Properties of 2,5-Di(methoxy-d3)toluene

| Property | Value | Source |

| CAS Number | 58262-06-9 | [1][3][4] |

| Molecular Formula | C₉H₆D₆O₂ | [1][2] |

| Molecular Weight | 158.23 g/mol | [1][2] |

| Synonyms | 1,4-Di(methoxy-d3)-2-methyl-benzene, this compound | [1][3] |

| Isotopic Enrichment | Typically >98 atom % D | General specification for deuterated compounds |

| Purity | Typically >98% | General specification for research-grade chemicals |

Applications in Research and Drug Development

The primary utility of 2,5-Di(methoxy-d3)toluene lies in its application as an internal standard for quantitative analysis by mass spectrometry. The six deuterium atoms result in a 6 Dalton mass shift compared to the unlabeled analog, allowing for its clear differentiation in a mass spectrometer while maintaining nearly identical chromatographic behavior.

Proposed Experimental Protocol: Use as an Internal Standard in a Pharmacokinetic Study

This protocol outlines the use of 2,5-Di(methoxy-d3)toluene as an internal standard for the quantification of a hypothetical drug candidate, "Drug X," which is structurally similar to 2,5-dimethoxytoluene.

Objective: To determine the concentration of Drug X in plasma samples from a pharmacokinetic study in rodents.

Materials:

-

Drug X

-

2,5-Di(methoxy-d3)toluene (Internal Standard, IS)

-

Control rodent plasma

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Drug X in ACN.

-

Prepare a 1 mg/mL stock solution of 2,5-Di(methoxy-d3)toluene (IS) in ACN.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Drug X stock solution with control plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma sample (calibration standard, QC, or study sample), add 200 µL of ACN containing the IS at a final concentration of 100 ng/mL.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:water with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Drug X and the IS.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Drug X / IS) against the concentration of the calibration standards.

-

Determine the concentration of Drug X in the QC and study samples using the calibration curve.

-

Visualizations

Logical Workflow for Use as an Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Potential Metabolic Pathway of 2,5-Dimethoxytoluene

While specific metabolic pathways for 2,5-dimethoxytoluene are not extensively documented in readily available literature, a putative metabolic scheme can be proposed based on common xenobiotic biotransformation reactions. The deuterated methoxy groups would likely slow down the rate of O-demethylation due to the kinetic isotope effect.

Caption: Putative metabolic pathway of 2,5-dimethoxytoluene.

Conclusion

2,5-Di(methoxy-d3)toluene is a valuable tool for researchers engaged in drug discovery and development. Its primary application as an internal standard in mass spectrometry-based bioanalysis allows for highly accurate and precise quantification of analogous compounds in complex biological matrices. The information and proposed experimental workflow provided in this guide are intended to support researchers in the effective utilization of this deuterated compound in their studies. For specific applications and detailed protocols, further investigation and optimization based on the analyte of interest and the experimental setup are recommended.

References

Stability and Storage of Deuterated Aromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for deuterated aromatic compounds. Understanding these factors is paramount for ensuring the isotopic and chemical integrity of these valuable molecules, which are increasingly utilized in pharmaceutical development, metabolic studies, and as internal standards in quantitative analysis.

Core Principles of Stability and Storage

The stability of deuterated aromatic compounds is influenced by two primary factors: the inherent chemical stability of the molecule and the stability of the deuterium (B1214612) label against hydrogen-deuterium (H-D) exchange. Proper storage conditions are essential to mitigate degradation and maintain isotopic purity.

Key Stability Considerations:

-

Isotopic Exchange (H-D Exchange): The replacement of a deuterium atom with a proton from the environment is a primary concern. The lability of the deuterium label is highly dependent on its position within the aromatic compound. Deuterons on heteroatoms (e.g., -OD, -ND) are highly susceptible to exchange with protic solvents.[1] Those on carbon atoms adjacent to carbonyl groups can also be labile under acidic or basic conditions due to keto-enol tautomerism.[1] Deuterium on aromatic rings is generally more stable but can be subject to exchange under certain pH and temperature conditions.[1][2]

-

Chemical Degradation: Like their non-deuterated counterparts, these compounds are susceptible to degradation through several pathways:

-

Hydrolysis: Cleavage of chemical bonds by water, which can be catalyzed by acidic or basic conditions.

-

Oxidation: Reaction with oxygen or other oxidizing agents, which can be initiated by light, heat, or the presence of metal ions. Aromatic amines are particularly susceptible to oxidative degradation.

-

Photodegradation: Degradation caused by exposure to light, particularly UV radiation. Polycyclic aromatic hydrocarbons (PAHs) are known to undergo photodegradation.[3]

-

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic breakdown, potentially enhancing the pharmacokinetic profile of a drug.[4][5] This effect can also contribute to greater chemical stability in some instances.

Optimal Storage Recommendations:

To ensure the long-term integrity of deuterated aromatic compounds, the following storage conditions are recommended:

-

Temperature: For long-term storage, temperatures of -20°C are often recommended.[2] For short-term storage, refrigeration at 4°C may be sufficient.[2][6] It is crucial to allow the compound to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture.[7]

-

Light: Store in amber vials or in the dark to protect against photodegradation.[2]

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation and exposure to atmospheric moisture, which can lead to isotopic dilution.[2][7]

-

Solvent: Whenever possible, use aprotic solvents to minimize the risk of H-D exchange.[1] If aqueous solutions are necessary, maintaining a neutral pH is generally advisable.[2]

-

Packaging: Tightly sealed containers are essential. For highly sensitive compounds, storage in single-use ampoules can minimize contamination and exposure.[7]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of various deuterated aromatic compounds under different conditions.

Table 1: Isotopic Purity of Commercially Available Deuterated Aromatic Compounds

| Compound | Isotopic Purity (%) | Analytical Method | Reference |

| Tamsulosin-d4 | 99.5 | LC-ESI-HR-MS & NMR | [6] |

| Oxybutynin-d5 | 98.8 | LC-ESI-HR-MS & NMR | [6] |

| Eplerenone-d3 | 99.9 | LC-ESI-HR-MS & NMR | [6] |

| Propafenone-d7 | 96.5 | LC-ESI-HR-MS & NMR | [6] |

| Benzofuranone derivative (BEN-d2) | 94.7 | LC-ESI-HR-MS & NMR | [6] |

| Naphthalene-d8 | 99 atom % D | Not specified | |

| Aniline-2,3,4,5,6-d5 | 98 atom % D | Not specified | [8] |

Table 2: Kinetic Isotope Effect on Metabolic Stability

| Compound | Deuteration Position | In Vitro System | Improvement in Metabolic Stability | Reference |

| PBR111 (PET imaging agent) | 1,3-fluoropropoxy | Liver microsomes | ~50% improvement in primary pharmacokinetic data | [9] |

| Enzalutamide | N-trideuteromethyl | Rat and human liver microsomes | 49.7% and 72.9% lower intrinsic clearance, respectively | [10] |

Table 3: Hydrolytic Stability of Benzoic Acid and Its Derivatives in Subcritical Water

| Compound | Temperature for Severe Degradation (°C) | Temperature for Complete Degradation (°C) | Primary Degradation Pathway | Reference |

| Benzoic acid | >300 | >300 | Decarboxylation to benzene | [3][11] |

| Anthranilic acid | 200 | 250 | Decarboxylation to aniline | [3][11] |

| Salicylic acid | 200 | 250 | Decarboxylation to phenol (B47542) | [3][11] |

| Syringic acid | 200 | 250 | Decarboxylation to syringol | [3][11] |

Experimental Protocols for Stability Assessment

Detailed and validated experimental protocols are crucial for accurately assessing the stability of deuterated aromatic compounds.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing.[12][13] An industry-accepted range for degradation is typically 5-20%.[4][14]

Protocol: General Forced Degradation of a Deuterated Aromatic Drug Substance

-

Preparation of Stock Solution: Prepare a stock solution of the deuterated aromatic compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M NaOH.[4]

-

Incubate under the same conditions as acid hydrolysis.

-

Neutralize the solution with an appropriate acid (e.g., HCl).

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30%).[16]

-

Incubate at room temperature for a defined period.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a vial and evaporate the solvent.

-

Expose the solid residue to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80°C) for a defined period.

-

-

Photodegradation:

-

Expose a solution of the compound to a light source that provides both UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours/m².[13]

-

A dark control sample should be stored under the same conditions but protected from light.

-

-

Analysis:

-

Analyze all stressed and control samples using a validated stability-indicating analytical method, such as LC-MS/MS, to separate and quantify the parent compound and any degradation products.

-

Isotopic Purity and H-D Exchange Assessment by NMR

¹H NMR is a powerful tool for determining the isotopic purity of deuterated compounds and for monitoring H-D exchange.

Protocol: Assessing H-D Exchange in a Deuterated Phenol

-

Sample Preparation: Dissolve a precisely weighed amount of the deuterated phenol in a deuterated aprotic solvent (e.g., DMSO-d₆) for an initial ¹H NMR spectrum.

-

Initiation of Exchange: Spike the NMR tube with a known amount of D₂O.

-

Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., 0, 1, 4, 8, 24 hours).

-

Data Analysis:

-

Integrate the residual proton signals at the deuterated positions relative to a stable, non-exchangeable proton signal within the molecule or an internal standard.

-

A decrease in the integral of the residual proton signal over time indicates H-D exchange.

-

The rate of exchange can be quantified by plotting the natural logarithm of the residual proton signal intensity versus time.

-

Degradation Pathways and Experimental Workflows

Visualizing degradation pathways and experimental workflows can aid in understanding the stability profile of deuterated aromatic compounds.

Caption: General degradation pathways for deuterated aromatic compounds.

Caption: Workflow for conducting forced degradation studies.

Caption: Simplified photodegradation mechanism of polycyclic aromatic hydrocarbons (PAHs).[2][7][17]

Conclusion

The stability and proper storage of deuterated aromatic compounds are critical for their effective use in research and drug development. A thorough understanding of potential degradation pathways, particularly isotopic exchange and chemical degradation, allows for the implementation of appropriate storage and handling procedures. The use of low temperatures, protection from light, and an inert atmosphere are key to preserving the integrity of these compounds. Validated analytical methods, including forced degradation studies and NMR-based isotopic purity assessments, are essential for characterizing the stability profile and ensuring the quality of deuterated aromatic compounds. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize these powerful tools in their scientific endeavors.

References

- 1. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]

- 9. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. ijrpp.com [ijrpp.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis for 2,5-Dimethoxy-d6-4-methyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an in-depth technical guide to the typical certificate of analysis for 2,5-Dimethoxy-d6-4-methyl-benzene. The quantitative data presented herein is representative and intended for illustrative purposes, as a publicly available Certificate of Analysis for a specific batch of this compound could not be located. For lot-specific data, please refer to the documentation provided by the supplier.

Introduction

This compound (CAS No. 58262-06-9) is the deuterated analogue of 2,5-dimethoxytoluene. The incorporation of six deuterium (B1214612) atoms into the methoxy (B1213986) groups results in a mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical inertness and structural similarity to related analytes, such as psychoactive amphetamines (e.g., DOM), allow for its use in minimizing variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.

This guide provides a detailed overview of the analytical data and methodologies typically presented in a Certificate of Analysis (CoA) for this compound, offering a comprehensive resource for its effective application in a research setting.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical properties and representative analytical data for this compound.

Table 1: General Information and Physicochemical Properties

| Parameter | Value | Source(s) |

| Chemical Name | 2,5-Di(methoxy-d3)toluene | [1] |

| CAS Number | 58262-06-9 | [1] |

| Molecular Formula | C₉H₆D₆O₂ | [1] |

| Molecular Weight | 158.23 g/mol | [1] |

| Appearance | Colorless to light yellow oil or solid | Representative |

| Solubility | Soluble in methanol (B129727), acetonitrile, DMSO, chloroform | Representative |

| Storage | Store at 2-8°C, protected from light | Representative |

Table 2: Representative Analytical Specifications

| Analytical Test | Specification | Method |

| Chemical Purity (by GC-MS) | ≥98.0% | Gas Chromatography-Mass Spectrometry |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry or ¹H NMR |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Residual Solvents | To be reported | Headspace GC-MS |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below. These protocols are based on standard analytical practices for similar deuterated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This method is employed to determine the chemical purity of the compound and to identify any potential impurities.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230°C.

-

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

NMR spectroscopy is used to confirm the chemical structure and to estimate the isotopic enrichment by analyzing residual proton signals.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).

-

Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: The absence or significant reduction of signals corresponding to the methoxy protons confirms high deuteration. The integration of any residual proton signals in these positions relative to the aromatic or methyl protons allows for the calculation of isotopic purity.

-

-

¹³C NMR Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Analysis: The chemical shifts of the carbon signals are compared to the expected values for the structure.

-

Mass Spectrometry (MS) for Isotopic Enrichment

Direct infusion or LC-MS analysis can be used to determine the isotopic enrichment by comparing the mass distribution of the deuterated compound to its non-deuterated analogue.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: The mass spectrum will show a distribution of isotopologues. The isotopic enrichment is determined by the relative abundance of the fully deuterated species (M+6) compared to the less deuterated and non-deuterated species.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the analysis and use of this compound.

References

Isotopic Purity of D6 Labeled Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical importance of isotopic purity for deuterium-labeled internal standards (IS), with a specific focus on D6 labeled compounds. In quantitative mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise results. They are indispensable for correcting variability throughout the analytical workflow, from sample preparation to detection. However, the underlying assumption of their efficacy rests on their isotopic purity. The presence of unlabeled (d0) or partially labeled isotopologues within the SIL-IS can lead to significant analytical errors, including non-linear calibration curves and biased quantification.[1][2]

This guide details the significance of isotopic purity, provides robust experimental protocols for its assessment, summarizes key quantitative data, and outlines methods for data correction.

The Critical Role of Isotopic Purity in Quantitative Analysis

The primary function of a SIL-IS is to mimic the analyte's behavior throughout the entire analytical process, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[3] An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[4] However, impurities in the SIL-IS, particularly the presence of the unlabeled analyte, can compromise its function.

Consequences of Isotopic Impurity:

-

Cross-talk and Signal Interference: The presence of the unlabeled analyte (d0) as an impurity in the deuterated internal standard (e.g., d6) creates a direct interference at the mass-to-charge ratio (m/z) of the analyte. This "cross-talk" artificially inflates the analyte signal, leading to an overestimation of the analyte's concentration. This issue is particularly pronounced at the lower limit of quantification (LLOQ) where the analyte concentration is low.

-

Non-Linear Calibration Curves: Isotopic interference between the analyte and the internal standard can disrupt the linear relationship between the concentration ratio and the response ratio, resulting in non-linear calibration behavior and biased quantitative results.[2]

-

Inaccurate Bioanalytical Data: Ultimately, the use of an impure SIL-IS can lead to the failure of bioanalytical method validation and the generation of unreliable data in preclinical and clinical studies. Regulatory bodies, such as the FDA, emphasize the need to verify the purity of reference standards.[5][6] For instance, the presence of over 7% of ursodiol in its D5-labeled internal standard was shown to compromise the linearity of the assay.[1]

Quantitative Data on Isotopic Purity

The isotopic purity of a D6 labeled internal standard is a critical parameter that should be verified. While specific values vary between manufacturers and batches, certain general specifications are expected for high-quality standards.

Table 1: Typical Isotopic Purity Specifications for Deuterated Internal Standards

| Parameter | Typical Specification | Rationale |

| Chemical Purity | >99% | Ensures that the observed signal is not from chemical impurities with similar mass. |

| Isotopic Enrichment | ≥98% | A higher percentage of the desired deuterated species minimizes interference from lesser-labeled isotopologues. |

| Unlabeled (d0) Impurity | <0.5% (ideally <0.1%) | Minimizes direct interference with the analyte signal, which is critical for accuracy at low concentrations. |

Table 2: Illustrative Impact of d0 Impurity in a D6 Internal Standard on Analyte Quantification

This table presents a hypothetical scenario to illustrate the potential impact of d0 impurity on the accuracy of analyte quantification at different concentration levels. The actual impact can vary based on the analyte, matrix, and instrument response.

| Analyte Concentration Level | d0 Impurity in D6-IS | Theoretical Analyte Concentration (ng/mL) | Measured Analyte Concentration (ng/mL) | % Inaccuracy (Overestimation) |

| LLOQ | 1% | 1 | 1.25 | 25% |

| 0.5% | 1 | 1.12 | 12% | |

| 0.1% | 1 | 1.02 | 2% | |

| Mid QC | 1% | 50 | 51.5 | 3% |

| 0.5% | 50 | 50.75 | 1.5% | |

| 0.1% | 50 | 50.15 | 0.3% | |

| ULOQ | 1% | 1000 | 1005 | 0.5% |

| 0.5% | 1000 | 1002.5 | 0.25% | |

| 0.1% | 1000 | 1000.5 | 0.05% |

This is an illustrative example. The magnitude of the error will depend on the relative concentrations of the analyte and the internal standard.

Experimental Protocols for Assessing Isotopic Purity

Two primary analytical techniques are employed to determine the isotopic purity of D6 labeled internal standards: High-Resolution Mass Spectrometry (HR-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the distribution of isotopologues (d0, d1, d2, d3, d4, d5, d6) and calculate the percentage of the desired D6 species.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the D6 labeled internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal-to-noise ratio (e.g., 1 µg/mL).

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of resolving the isotopic peaks of the compound.

-

The sample can be introduced via direct infusion or through a liquid chromatography (LC) system to separate the analyte from any potential chemical impurities.

-

Acquire full scan mass spectra in the appropriate mass range to encompass all expected isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms or mass spectra for the parent ion of the D6 standard and all its isotopologues (M, M+1, M+2, M+3, M+4, M+5, M+6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of D6 Isotopologue / Sum of Peak Areas of all Isotopologues) x 100

-

Protocol 2: Quantification of Unlabeled (d0) Impurity by Quantitative ¹H-NMR

Objective: To accurately quantify the percentage of the unlabeled (d0) impurity present in the D6 labeled internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the D6 labeled internal standard.

-

Dissolve the standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that does not have signals that overlap with the signals of interest.

-

Add a known amount of a certified quantitative NMR (qNMR) internal standard (e.g., maleic acid, 1,4-dioxane). The qNMR standard should be stable, non-volatile, and have a known chemical purity.

-

-

Instrumentation and Analysis:

-

Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) is used to allow for complete signal relaxation for all relevant protons, which is crucial for accurate integration.

-

-

Data Analysis:

-

Integrate the signal corresponding to a specific, well-resolved proton in the unlabeled impurity (d0).

-

Integrate a well-resolved signal from the qNMR standard.

-

Calculate the molar amount of the unlabeled impurity relative to the known molar amount of the qNMR standard.

-

From this, determine the weight percentage of the unlabeled impurity in the D6 labeled internal standard.

-

Correction for Isotopic Impurities

When significant isotopic impurity is detected, it is necessary to correct the quantitative data. Several methods exist to account for the contribution of isotopic impurities to the analyte signal.

Table 3: Comparison of Isotopic Impurity Correction Methods

| Correction Method | Principle | Advantages | Disadvantages |

| Manual Subtraction | The contribution of the d0 impurity in the IS is calculated based on its known percentage and subtracted from the analyte signal. | Simple to implement for a known, single impurity. | Becomes complex with multiple interfering isotopologues. Assumes linear response. |

| Matrix-Based Correction | A system of linear equations is constructed to describe the relationship between the measured and true isotopic abundances.[7] | Can correct for the entire isotopic distribution and natural abundance. | Requires accurate knowledge of the isotopic distribution of the standard. |

| Non-Linear Calibration | A non-linear fitting function is used for the calibration curve, which incorporates constants determined experimentally to account for the cross-talk between analyte and IS signals. | Can correct for both analyte contribution to the IS signal and IS impurity contribution to the analyte signal. | Requires more complex data fitting and initial experiments to determine constants. |

| Algorithmic Correction (e.g., IsoCorrectoR) | Software tools that use algorithms to correct for natural isotope abundance and tracer impurity in mass spectrometry data. | Can handle complex datasets and different types of mass spectrometry data (MS, MS/MS). | May require specific data input formats and familiarity with the software. |

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for assessing the purity of deuterated internal standards.

Logical Flow for Data Correction

Caption: Decision workflow for applying isotopic impurity correction.

Conclusion

References

- 1. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. tandfonline.com [tandfonline.com]

- 6. database.ich.org [database.ich.org]

- 7. Comparison of mass bias correction models for the examination of isotopic composition of mercury using sector field ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physical Characteristics of 1,4-Di(methoxy-d3)-2-methyl-benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical characteristics of 1,4-Di(methoxy-d3)-2-methyl-benzene. Due to the limited availability of experimental data for this specific deuterated compound, this guide also includes data for its non-deuterated analogue, 1,4-dimethoxy-2-methylbenzene, to provide a baseline for its physicochemical properties. The inclusion of deuterated methoxy (B1213986) groups can subtly influence properties such as molecular weight and spectroscopic profiles.

Compound Identification

A clear identification of the compound is crucial for accurate research and drug development. The following diagram illustrates the key identifiers for 1,4-Di(methoxy-d3)-2-methyl-benzene.

Caption: Logical relationship of identifiers for 1,4-Di(methoxy-d3)-2-methyl-benzene.

Quantitative Data Summary

The following tables summarize the available and estimated physical data for 1,4-Di(methoxy-d3)-2-methyl-benzene and its non-deuterated analogue.

Table 1: Physical Properties of 1,4-Di(methoxy-d3)-2-methyl-benzene (CAS: 58262-06-9)

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆D₆O₂ | - |

| Molecular Weight | 158.23 g/mol | Calculated |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Density | No data available | - |

| Refractive Index | No data available | - |

| Solubility | No data available | - |

Table 2: Physical Properties of 1,4-dimethoxy-2-methylbenzene (CAS: 24599-58-4)

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |

| Physical State | Liquid | --INVALID-LINK-- |

| Density | 1.049 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.522 | --INVALID-LINK-- |

Note on Deuteration Effects: The replacement of hydrogen with deuterium (B1214612) typically leads to a slight increase in the melting point and a negligible change in the boiling point. For example, the melting point of deuterated benzene (B151609) is approximately 1.3 °C higher than that of normal benzene, while their boiling points are nearly identical[1]. Therefore, it can be reasonably expected that the melting and boiling points of 1,4-Di(methoxy-d3)-2-methyl-benzene will be very similar to its non-deuterated counterpart.

Experimental Protocols

The determination of the physical characteristics presented above follows established laboratory procedures. Below are detailed methodologies for key experiments.

1. Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline substance is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the melting range is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure substance, the melting range should be narrow (less than 2 °C).

-

2. Determination of Boiling Point

-

Apparatus: Distillation apparatus (e.g., micro-distillation setup for small quantities).

-

Procedure:

-

A small volume of the liquid is placed in a distillation flask with a boiling chip.

-

The flask is heated gently.

-

The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer placed at the vapor outlet.

-

The boiling point is the constant temperature observed during the distillation of the pure liquid.

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

-

3. Determination of Density

-

Apparatus: Pycnometer or a high-precision digital density meter.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the formula: Density = (mass of sample / mass of reference liquid) * density of reference liquid.

-

The temperature at which the measurement is taken must be recorded.

-

4. Determination of Refractive Index

-

Apparatus: Refractometer (e.g., Abbe refractometer).

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature of the measurement is critical and should be controlled and reported.

-

Signaling Pathways and Experimental Workflows

While this document focuses on physical characteristics, understanding the context in which this compound is used is important. For instance, in drug development, its metabolic pathway would be of interest. The following diagram illustrates a generic experimental workflow for characterizing a new chemical entity.

Caption: A typical experimental workflow for the characterization of a synthesized compound.

References

Technical Guide: Safety Data for 2,5-Dimethoxy-d6-4-methyl-benzene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is an in-depth technical guide and not a substitute for a certified Safety Data Sheet (SDS). A specific SDS for 2,5-Dimethoxy-d6-4-methyl-benzene was not available at the time of writing. The information presented here is primarily based on the safety data for the non-deuterated analogue, 2,5-Dimethoxytoluene, and general knowledge of deuterated compounds. The toxicological and physical properties of a deuterated compound are generally very similar to its non-deuterated counterpart. Always consult the SDS provided by the supplier before handling any chemical.

Chemical Identification and Physical Properties

This compound is a deuterated form of 2,5-Dimethoxy-4-methylbenzene (also known as 2,5-dimethoxytoluene). The primary difference is the replacement of six hydrogen atoms with deuterium (B1214612) atoms on the methoxy (B1213986) groups, leading to a higher molecular weight.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2,5-Di(methoxy-d3)toluene-d6; 1,4-Di(methoxy-d3)-2-methyl-benzene | [1] |

| CAS Number | 58262-06-9 | [1] |

| Molecular Formula | C₉H₆D₆O₂ | [1] |

| Molecular Weight | 158.23 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | - |

| Boiling Point | Not available for deuterated compound. (2,5-Dimethoxytoluene: Not available) | - |

| Melting Point | Not available for deuterated compound. (2,5-Dimethoxytoluene: Not available) | - |

| Flash Point | Combustible material. (For a similar compound, 2,3-Dimethoxytoluene, the flash point is 85 °C / 185 °F) | [2] |

| Solubility | Likely immiscible with water. | [2] |

Hazard Identification and Toxicological Data

The toxicological properties of this compound have not been fully investigated.[2] The primary hazards are expected to be similar to those of related dimethoxytoluene compounds.

GHS Hazard Statements for Structurally Similar Compounds:

Table 2: Toxicological Summary (Based on Analogous Compounds)

| Effect | Observation | Source |

| Acute Toxicity | The toxicological properties have not been fully investigated. | [2] |

| Skin Corrosion/Irritation | Causes skin irritation. | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4] |

| Respiratory/Skin Sensitization | No information available. | [2] |

| Germ Cell Mutagenicity | No information available. | [2] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP or IARC. | |

| Reproductive Toxicity | No information available. | [2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | None known. | [2] |

| Aspiration Hazard | No information available. | [2] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the limited specific data, a cautious approach based on handling similar aromatic ethers is mandatory.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure.[6]

-

Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required. A face shield should be worn over goggles if there is a significant risk of splashing.[2][6]

-

Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, should be worn. Change gloves immediately upon contamination. For prolonged handling, heavier-duty gloves may be necessary.[6]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Clothing underneath should be made of natural fibers like cotton and cover the entire body.[6]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid contact with skin, eyes, or clothing.[2] Avoid ingestion and inhalation.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2] Take precautionary measures against static discharges.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from heat, sparks, and flame.[2] Incompatible with oxidizing agents.[2]

First-Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[2]

-

Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), or powder.[2] Water mist may be used to cool closed containers.[2]

-

Specific Hazards: Combustible material.[2] Containers may explode when heated.[2] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[2]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Visualized Workflows

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Emergency Response Logic

This diagram illustrates the decision-making process in the event of an exposure or spill.

Caption: Emergency response flowchart for exposure or spills.

References

Methodological & Application